Cas no 59595-94-7 (3-chloro-4-hydroxybenzoyl chloride)

3-chloro-4-hydroxybenzoyl chloride 化学的及び物理的性質
名前と識別子
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- Benzoyl chloride, 3-chloro-4-hydroxy-
- BENZOYL CHLORIDE, 3-CHLORO-4-HYDROXY
- 3-chloro-4-hydroxybenzoyl chloride
- DTXSID501296845
- SCHEMBL4286582
- LCWGNQGMIMCZJP-UHFFFAOYSA-N
- 59595-94-7
-
- MDL: MFCD11169654
- インチ: InChI=1S/C7H4Cl2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H
- InChIKey: LCWGNQGMIMCZJP-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1C(=O)Cl)Cl)O
計算された属性
- 精确分子量: 189.9588348Da
- 同位素质量: 189.9588348Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 2.9
3-chloro-4-hydroxybenzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014002577-500mg |
3-Chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 97% | 500mg |
$847.60 | 2023-09-01 | |
Alichem | A014002577-1g |
3-Chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 97% | 1g |
$1445.30 | 2023-09-01 | |
Enamine | BBV-186693-5.0g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 5.0g |
$1291.0 | 2023-01-04 | |
Enamine | BBV-186693-2.5g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 2.5g |
$1020.0 | 2023-10-29 | |
Enamine | BBV-186693-10.0g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 10.0g |
$1623.0 | 2023-01-04 | |
Enamine | BBV-186693-1.0g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 1.0g |
$492.0 | 2023-01-04 | |
Enamine | BBV-186693-10g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 10g |
$1623.0 | 2023-10-29 | |
Alichem | A014002577-250mg |
3-Chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 97% | 250mg |
$480.00 | 2023-09-01 | |
Enamine | BBV-186693-1g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 1g |
$492.0 | 2023-10-29 | |
Enamine | BBV-186693-5g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 5g |
$1291.0 | 2023-10-29 |
3-chloro-4-hydroxybenzoyl chloride 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
3-chloro-4-hydroxybenzoyl chlorideに関する追加情報
Benzoyl Chloride, 3-Chloro-4-Hydroxy-
Benzoyl chloride, 3-chloro-4-hydroxy-, also known as 3-chloro-4-hydroxybenzoyl chloride and identified by the CAS number 59595-94-7, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a derivative of benzene, featuring a hydroxyl group (-OH) at the 4-position and a chlorine atom at the 3-position, along with a benzoyl chloride functional group. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
The synthesis of 3-chloro-4-hydroxybenzoyl chloride typically involves multi-step reactions, often starting from chlorobenzoic acid derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the conversion of chlorobenzoic acids to their corresponding acid chlorides under mild conditions.
In terms of applications, 3-chloro-4-hydroxybenzoyl chloride is widely used as an intermediate in the pharmaceutical industry. Its hydroxyl group can be readily modified to introduce various functionalities, making it a key building block for drug development. For example, it has been employed in the synthesis of anti-inflammatory agents and antioxidants. The presence of both hydroxyl and chlorine groups also confers it with unique reactivity, enabling its use in Suzuki-Miyaura coupling reactions and other cross-coupling processes.
The agrochemical sector has also benefited from the use of 3-chloro-4-hydroxybenzoyl chloride. It serves as an intermediate in the production of herbicides and fungicides, where its chemical reactivity plays a crucial role in enhancing the efficacy of these compounds. Recent studies have focused on optimizing its role in such applications to improve bioavailability and reduce environmental impact.
In addition to its practical applications, 3-chloro-4-hydroxybenzoyl chloride has been a subject of extensive research in academic settings. Scientists are exploring its potential as a precursor for advanced materials, such as organic semiconductors and functional polymers. The compound's ability to form stable bonds with other organic molecules makes it an attractive candidate for these emerging technologies.
The handling and storage of 3-chloro-4-hydroxybenzoyl chloride require careful consideration due to its reactive nature. It is typically stored under inert conditions to prevent hydrolysis or oxidation. Safety protocols emphasize the use of appropriate personal protective equipment (PPE) when working with this compound to minimize exposure risks.
In conclusion, Benzoyl chloride, 3-chloro-4-hydroxy-, or CAS No. 59595-94-7, stands out as a critical intermediate in modern chemistry. Its diverse applications span pharmaceuticals, agrochemicals, and advanced materials research. With ongoing advancements in synthetic methods and application development, this compound continues to play a pivotal role in driving innovation across various industries.
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